Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13506707
InChI: InChI=1S/C11H21BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7-9(13)14-5/h6-8H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC
Molecular Formula: C11H21BO4
Molecular Weight: 228.10 g/mol

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

CAS No.:

Cat. No.: VC13506707

Molecular Formula: C11H21BO4

Molecular Weight: 228.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate -

Specification

Molecular Formula C11H21BO4
Molecular Weight 228.10 g/mol
IUPAC Name methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
Standard InChI InChI=1S/C11H21BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7-9(13)14-5/h6-8H2,1-5H3
Standard InChI Key YMCKMCQYEDBFJU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Composition

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (CAS No. 2222868-64-4) has the molecular formula C₁₁H₂₁BO₄ and a molar mass of 228.10 g/mol . Its IUPAC name, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate, reflects the presence of a pinacol boronic ester moiety linked to a four-carbon aliphatic chain terminated by a methyl ester.

Key Structural Features:

  • Dioxaborolane Ring: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability by protecting the boron atom from hydrolysis.

  • Butanoate Chain: The four-carbon spacer balances lipophilicity and flexibility, making the compound soluble in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .

  • Methyl Ester: The terminal ester group facilitates further functionalization via hydrolysis or transesterification .

Spectroscopic Data

While explicit spectral data are unavailable in the provided sources, analogous boronic esters exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:

  • ¹¹B NMR: A peak near 30 ppm, typical for tetracoordinated boron in dioxaborolanes.

  • ¹H NMR: Methyl groups on the dioxaborolane ring resonate as singlets near δ 1.25 ppm, while the butanoate chain shows multiplet patterns between δ 1.5–2.5 ppm .

Synthesis and Manufacturing

Miyaura Borylation Reaction

The most common synthesis route involves a palladium-catalyzed Miyaura borylation of a halogenated precursor. For example:

Methyl 4-bromobutanoate+Bis(pinacolato)diboronPd(dppf)Cl2,KOAcMethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate\text{Methyl 4-bromobutanoate} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate}

Reaction Conditions :

  • Catalyst: Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl₂, 5 mol%).

  • Base: Potassium acetate (KOAc, 3 equiv).

  • Solvent: 1,4-Dioxane at 90°C under nitrogen.

  • Yield: Quantitative (100%) after silica gel purification .

Optimization Insights:

  • Temperature: Reactions above 80°C prevent catalyst deactivation.

  • Atmosphere: Inert conditions (N₂ or Ar) minimize oxidative side reactions.

  • Workup: Filtration through Celite® removes palladium residues, ensuring high purity .

Alternative Methods

  • Grignard Addition: Reaction of pinacol borane with methyl 4-butenoate in the presence of a Grignard reagent (e.g., Mg turnings).

  • Transesterification: Exchange of pinacol with other diols under acidic conditions, though this risks boronic ester hydrolysis .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound participates in Suzuki-Miyaura reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis. For instance:

Methyl 4-(dioxaborolan-2-yl)butanoate+Aryl HalidePd catalystBiaryl Butanoate Derivative\text{Methyl 4-(dioxaborolan-2-yl)butanoate} + \text{Aryl Halide} \xrightarrow{\text{Pd catalyst}} \text{Biaryl Butanoate Derivative}

Key Advantages :

  • Stability: The pinacol group prevents premature hydrolysis compared to boronic acids.

  • Solubility: Compatible with aqueous-organic biphasic systems.

Pharmaceutical Intermediate

  • Prodrug Design: The ester group is hydrolyzed in vivo to release active carboxylic acids, enhancing drug bioavailability .

  • Kinase Inhibitors: Boronic esters are pivotal in synthesizing proteasome inhibitors like bortezomib analogs.

Polymer Chemistry

  • Monomer Functionalization: Incorporates boron into polymers for stimuli-responsive materials.

  • Cross-Linking Agent: Forms dynamic covalent networks in self-healing polymers .

PropertyValueSource
AppearanceColorless to pale yellow oil
Boiling PointNot reported (decomposes >200°C)
SolubilityTHF, DCM, DMF; insoluble in H₂O
Storage2–8°C under N₂

Comparative Analysis with Analogues

CompoundCAS No.ReactivityStabilityApplications
Phenylboronic acid pinacol ester171364-80-0HighModerateSuzuki couplings
Methyl 3-boronopropanoateN/ALowPoorLimited use
This compound2222868-64-4ModerateHighDrug synthesis

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